16Z,19Z,22Z,25Z,28Z,31Z-tetratriacontahexaenoic acid
Overview
Description
16Z,19Z,22Z,25Z,28Z,31Z-tetratriacontahexaenoic acid, also known as 34:6 (16Z,19Z,22Z,25Z,28Z,31Z), is a fatty acid with the molecular formula C34H56O2 . It has an average mass of 496.807 Da and a monoisotopic mass of 496.428040 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 34 carbon atoms, 56 hydrogen atoms, and 2 oxygen atoms . It has six double bonds, which are located at the 16th, 19th, 22nd, 25th, 28th, and 31st carbon atoms .Physical And Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm3, a boiling point of 604.5±24.0 °C at 760 mmHg, and a flash point of 500.7±18.0 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 26 freely rotating bonds . Its polar surface area is 37 Å2 .Scientific Research Applications
Role in Inflammation and Resolution
16Z,19Z,22Z,25Z,28Z,31Z-tetratriacontahexaenoic acid, a derivative of the essential fatty acid docosahexaenoic acid (DHA), plays a significant role in the resolution of inflammation. Studies have identified pathways involving the biosynthesis of mediators from DHA by macrophages. These mediators exhibit potent antiinflammatory and proresolving activities. Notably, a pathway generates bioactive compounds like maresins, which enhance resolution processes, implicating their involvement in beneficial actions of DHA in tissue homeostasis, inflammation resolution, wound healing, and host defense (Serhan et al., 2009).
Synthesis and Stereochemistry
The compound's synthesis and stereochemistry have been a focus of research, aiming to produce identical counterparts to those produced by activated macrophages. The total synthesis has been demonstrated to be highly stereoselective, involving steps like kinetic resolution, transformation to γ-hydroxyenal derivatives, and the Wittig reaction. This synthesis process elucidates the compound's structural aspects and paves the way for further biological applications (Hong et al., 2019).
Neuroprotective Role
Research has highlighted the compound's significance in neuroprotection, particularly in the context of retinal and central nervous system health. Derivatives of DHA, including very long-chain PUFAs (VLC-PUFAs), play crucial roles in membrane biogenesis, phototransduction in photoreceptor cells, and interaction with rhodopsin. These VLC-PUFAs, including the tetratriacontahexaenoic acid derivatives, have been linked to processes like anti-apoptotic and pro-survival protein expression enhancement, providing insights into therapeutic strategies for conditions like age-related macular degeneration and Alzheimer's disease (Bazan, 2020).
Application in Molecular Recognition
The compound's structure has been studied in the context of molecular recognition, specifically for binding dicarboxylic acids. Research into the interaction between hexaaza macrocyclic ligands and the compound has unveiled insights into the selectivity and strength of these binding interactions. This understanding of molecular recognition can have implications in designing receptors and ligands for specific molecular targets (Arbuse et al., 2007).
properties
IUPAC Name |
(16Z,19Z,22Z,25Z,28Z,31Z)-tetratriaconta-16,19,22,25,28,31-hexaenoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H56O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34(35)36/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-33H2,1H3,(H,35,36)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKUXMFOWSEBLN-KUBAVDMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H56O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
16Z,19Z,22Z,25Z,28Z,31Z-tetratriacontahexaenoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.